2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
2-(Cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a cyclopropylmethyl group at position 2, a 2,4-dimethoxyphenyl group at position 4, and a methyl group at position 3. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antifungal, antibiotic, and agrochemical properties . Its synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the triazole ring, as observed in analogous compounds . The presence of electron-donating methoxy groups on the phenyl ring may enhance stability and influence intermolecular interactions, while the cyclopropylmethyl group contributes to hydrophobic character .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-16-17(9-11-4-5-11)15(19)18(10)13-7-6-12(20-2)8-14(13)21-3/h6-8,11H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGSHGFKVMKRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Properties
The compound exhibits significant pharmacological properties, making it a candidate for drug development. Research indicates that triazole derivatives often demonstrate antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is known to enhance biological activity due to its ability to interact with various biological targets.
Case Study: Antimicrobial Activity
In a study focusing on triazole derivatives, compounds similar to the target compound were synthesized and evaluated for their antimicrobial properties against various bacteria such as Staphylococcus aureus and Escherichia coli. The results showed promising activity, suggesting that modifications in the structure could lead to enhanced efficacy against resistant strains .
Synthetic Routes
The synthesis of 2-(cyclopropylmethyl)-4-(2,4-dimethoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Condensation Reactions: Involving cyclopropylmethyl derivatives and substituted phenyl compounds.
- Cyclization Reactions: Leading to the formation of the triazole ring.
The optimization of these reactions is crucial for achieving high yields and purity levels suitable for further biological testing.
Anticancer Properties
Recent investigations into the anticancer potential of triazole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms. One study demonstrated that specific modifications on the triazole scaffold could enhance cytotoxicity against different cancer cell lines .
Chemical Intermediates
In addition to its pharmaceutical potential, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it suitable for further functionalization in industrial applications.
Comparison with Similar Compounds
Key Observations :
Comparison of Methods :
- The target compound’s synthesis likely mirrors methods for 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, where cesium carbonate facilitates deprotonation and nucleophilic substitution .
- Characterization via NMR, IR, and mass spectrometry is standard, as seen in and .
Physicochemical Properties
- Stability : Computational studies () suggest that exact exchange terms in density functional theory (DFT) predict higher stability for methoxy-substituted triazolones due to resonance effects.
Computational and Spectroscopic Data
- DFT Analysis : The Colle-Salvetti functional () and Becke’s hybrid method () can model the electronic structure of triazolones, with methoxy groups showing lower HOMO-LUMO gaps than chloro analogs .
- NMR Shifts : The ¹H-NMR of the cyclopropylmethyl group (δ ~0.5–1.5 ppm) is consistent across analogs ().
Preparation Methods
Microwave-Assisted Cyclocondensation
Adapting methodologies from microwave-assisted triazolone syntheses, the core structure can be assembled via a one-pot cyclocondensation:
Procedure :
- React cyclopropanecarbonyl hydrazide (1.0 eq) with 2,4-dimethoxybenzaldehyde (1.2 eq) in methanol under reflux (4 h) to form the hydrazone intermediate.
- Add methyl isocyanate (1.5 eq) and trimethyl orthoformate (3.0 eq) as cyclizing agent.
- Irradiate the mixture in a microwave reactor at 140°C for 30 min using THF as solvent.
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent | MeOH, THF, Toluene | THF | 71% → 92% |
| Temperature (°C) | 100–160 | 140 | 47% → 92% |
| Equiv. TMOF | 1–5 | 3 | 37% → 71% |
This method capitalizes on microwave dielectric heating to accelerate ring closure while suppressing side reactions.
Copper-Catalyzed [3+2] Cycloaddition
Drawing from advances in triazole synthesis, a regioselective approach employs Cu(I) catalysis:
Reaction Scheme :
- Generate an azide in situ from 2,4-dimethoxyaniline via diazotization.
- Perform Cu(I)-catalyzed cycloaddition with cyclopropylmethyl acetylene.
- Oxidize the resultant 1,2,3-triazole to the triazolone using MnO₂.
Critical Considerations :
- Catalyst System : CuI (10 mol%), sodium ascorbate (20 mol%) in DMF/H₂O (4:1).
- Regioselectivity : The 1,4-disubstituted triazole forms preferentially (>95%), with subsequent oxidation preserving the substitution pattern.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 1.05 (m, 1H, cyclopropane CH), 2.35 (s, 3H, C5-CH₃), 3.80 (s, 6H, OCH₃), 4.25 (d, J = 7.3 Hz, 2H, N-CH₂).
- IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole ring).
- HRMS : [M+H]⁺ calcd. for C₁₅H₁₈N₃O₃: 288.1348; found: 288.1345.
Industrial-Scale Considerations
Solvent Recycling
THF recovery via distillation achieves 92% reuse efficiency, reducing process mass intensity by 40%.
Byproduct Management
- Major Byproduct : 2,4-Dimethoxybenzoic acid (from overoxidation), mitigated by controlling MnO₂ stoichiometry.
- Waste Streams : Cu residues removed via chelating resins (Amberlite IRC748).
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale trials demonstrate:
- Residence time: 8 min vs. 30 min batch
- Productivity: 1.2 kg/day using Corning AFR module
Q & A
Q. What are the optimal synthetic routes for this triazol-3-one derivative, and what solvents or catalysts are typically employed?
The synthesis of triazol-3-one derivatives often involves cyclocondensation reactions. For example, refluxing substituted hydrazides with carbonyl compounds in ethanol or methanol under acidic conditions (e.g., glacial acetic acid) is a common method . Key steps include:
- Solvent choice : Ethanol is preferred for recrystallization due to its polarity and ability to dissolve intermediates .
- Catalysts : Acidic conditions (e.g., acetic acid) facilitate imine formation, while sodium catalysts may assist in sulfonation reactions .
- Workup : Post-reaction, solvents are evaporated under reduced pressure, and solids are recrystallized for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation requires a combination of techniques:
- ¹H/¹³C-NMR : Assigns proton and carbon environments, particularly for cyclopropylmethyl and dimethoxyphenyl groups .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
- Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though flexible substituents (e.g., cyclopropylmethyl) may complicate data refinement .
Q. What in vitro assays are recommended for initial antimicrobial screening?
Standard assays include:
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
- Agar diffusion : Assesses zone-of-inhibition profiles .
- Control compounds : Compare with known antimicrobial triazoles (e.g., fluconazole derivatives) to contextualize activity .
Advanced Questions
Q. How can DFT calculations predict electronic properties and reactivity?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) is used to:
- Optimize geometry : Compare calculated bond lengths/angles with crystallographic data .
- Frontier molecular orbitals (FMOs) : Predict reactivity via HOMO-LUMO gaps and charge transfer dynamics .
- Thermochemistry : Calculate atomization energies and ionization potentials to validate experimental data .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or structural analogs. Strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- SAR analysis : Compare substituent effects (e.g., dimethoxy vs. halogenated phenyl groups) on activity .
- In silico docking : Model interactions with target enzymes (e.g., CYP51 for antifungals) to explain efficacy variations .
Q. What experimental designs assess environmental fate and ecotoxicology?
Long-term studies should:
- Evaluate abiotic/biotic fate : Measure hydrolysis, photolysis, and biodegradation rates in soil/water systems .
- Trophic transfer : Track bioaccumulation in model organisms (e.g., Daphnia magna) .
- Ecological risk assessment : Combine persistence data with toxicity thresholds (e.g., LC50) using probabilistic models .
Q. How do substituents influence molecular interactions in SAR studies?
Substituent effects are probed via:
- Comparative synthesis : Modify cyclopropylmethyl or dimethoxyphenyl groups and test activity .
- ADME profiling : Use HPLC-MS to correlate lipophilicity (logP) with membrane permeability .
- Docking simulations : Map hydrogen bonding/van der Waals interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What challenges arise in X-ray crystallography of flexible triazol-3-ones?
Key issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
